6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one
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Overview
Description
6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one is a complex organic compound with a unique structure that includes a naphthalene ring fused to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable naphthalene derivative with an azetidine precursor under controlled conditions. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully saturated derivatives of the original compound .
Scientific Research Applications
6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1H-isoquinoline: Another compound with a methoxy group and a fused ring structure, used in the treatment of diabetes.
Tetrahydronaphtho[2,3-b]furans: Compounds with a similar naphthalene ring system but different heterocyclic components, used in various synthetic applications.
Uniqueness
6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-methoxy-2a,3,4,8b-tetrahydro-1H-naphtho[1,2-b]azet-2-one |
InChI |
InChI=1S/C12H13NO2/c1-15-8-3-5-9-7(6-8)2-4-10-11(9)13-12(10)14/h3,5-6,10-11H,2,4H2,1H3,(H,13,14) |
InChI Key |
ODSWKHSNOFSSOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CC2)C(=O)N3 |
Origin of Product |
United States |
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